molecular formula C12H24N4Ni-4 B14640917 (2-Azanidylcyclohexyl)azanide;nickel CAS No. 53748-60-0

(2-Azanidylcyclohexyl)azanide;nickel

Cat. No.: B14640917
CAS No.: 53748-60-0
M. Wt: 283.04 g/mol
InChI Key: PGBYYGFWLKESIZ-UHFFFAOYSA-N
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Description

(2-Azanidylcyclohexyl)azanide;nickel is a chemical compound with the molecular formula C₁₂H₂₄N₄Ni. It is a derivative of cyclohexylamine and contains a cyclohexyl group and two azanide groups. This compound is used as a ligand in coordination chemistry and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azanidylcyclohexyl)azanide;nickel typically involves the reaction of cyclohexylamine with nickel salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Azanidylcyclohexyl)azanide;nickel undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel oxides, while reduction reactions can produce nickel hydrides. Substitution reactions typically result in the formation of substituted nickel complexes .

Scientific Research Applications

(2-Azanidylcyclohexyl)azanide;nickel has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Azanidylcyclohexyl)azanide;nickel involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal centers in enzymes, altering their activity and function. It may also interact with cellular pathways involved in metal homeostasis and signaling .

Comparison with Similar Compounds

Similar Compounds

  • (2-Azanidylcyclohexyl)azanide;cobalt
  • (2-Azanidylcyclohexyl)azanide;copper
  • (2-Azanidylcyclohexyl)azanide;zinc

Uniqueness

(2-Azanidylcyclohexyl)azanide;nickel is unique due to its specific coordination chemistry and the ability to form stable complexes with nickel. This distinguishes it from similar compounds containing other metal centers, which may have different reactivity and stability profiles .

Properties

CAS No.

53748-60-0

Molecular Formula

C12H24N4Ni-4

Molecular Weight

283.04 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;nickel

InChI

InChI=1S/2C6H12N2.Ni/c2*7-5-3-1-2-4-6(5)8;/h2*5-8H,1-4H2;/q2*-2;

InChI Key

PGBYYGFWLKESIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Ni]

Origin of Product

United States

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